molecular formula C15H10Cl2FN5OS B5237313 N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide

N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B5237313
M. Wt: 398.2 g/mol
InChI Key: LOYHQADPJOIFRH-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide” is a synthetic organic compound that features a dichlorophenyl group, a fluorophenyl group, and a tetrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide” typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole can be reacted with a thiol derivative to form the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide” may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-((1H-tetrazol-5-yl)thio)acetamide
  • N-(4-fluorophenyl)-2-((1H-tetrazol-5-yl)thio)acetamide

Uniqueness

The presence of both dichlorophenyl and fluorophenyl groups, along with the tetrazole ring, may confer unique properties such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2FN5OS/c16-12-6-3-10(7-13(12)17)19-14(24)8-25-15-20-21-22-23(15)11-4-1-9(18)2-5-11/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYHQADPJOIFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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